Cas no 1386985-57-4 (1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)

1-(2,3-Difluorophenyl)-2,2-difluoroethan-1-one is a fluorinated aromatic ketone characterized by its unique difluorophenyl and difluoroethyl substituents. This compound exhibits high reactivity due to the electron-withdrawing effects of the fluorine atoms, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural features enhance stability and selectivity in cross-coupling reactions, while the difluoromethyl group can improve metabolic resistance in bioactive molecules. The compound’s purity and well-defined structure ensure consistent performance in organofluorine chemistry applications. Suitable for use in research and industrial settings, it serves as a versatile building block for developing fluorinated derivatives with tailored properties.
1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one structure
1386985-57-4 structure
Product name:1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one
CAS No:1386985-57-4
MF:C8H4F4O
Molecular Weight:192.11
MDL:MFCD26045199
CID:5083107
PubChem ID:86699703

1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2,3-Difluorophenyl)-2,2-difluoroethanone
    • 1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one
    • MDL: MFCD26045199
    • インチ: 1S/C8H4F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,8H
    • InChIKey: VSSIMCBNVUZWLK-UHFFFAOYSA-N
    • SMILES: C1C=CC(C(=O)C(F)F)=C(F)C=1F

計算された属性

  • 精确分子量: 192.01982740g/mol
  • 同位素质量: 192.01982740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 17.1Ų

1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1932376-0.1g
1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one
1386985-57-4 95%
0.1g
$326.0 2023-09-17
Enamine
EN300-1932376-10.0g
1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one
1386985-57-4 95%
10g
$4052.0 2023-06-02
Enamine
EN300-1932376-1.0g
1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one
1386985-57-4 95%
1g
$943.0 2023-06-02
Aaron
AR023T7R-50mg
1-(2,3-Difluorophenyl)-2,2-difluoroethanone
1386985-57-4 95%
50mg
$325.00 2025-02-13
Aaron
AR023T7R-250mg
1-(2,3-Difluorophenyl)-2,2-difluoroethanone
1386985-57-4 95%
250mg
$666.00 2025-02-13
Enamine
EN300-1932376-10g
1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one
1386985-57-4 95%
10g
$4052.0 2023-09-17
Enamine
EN300-1932376-1g
1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one
1386985-57-4 95%
1g
$943.0 2023-09-17
1PlusChem
1P023SZF-250mg
1-(2,3-Difluorophenyl)-2,2-difluoroethanone
1386985-57-4 95%
250mg
$638.00 2024-06-21
Enamine
EN300-1932376-0.25g
1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one
1386985-57-4 95%
0.25g
$466.0 2023-09-17
1PlusChem
1P023SZF-5g
1-(2,3-Difluorophenyl)-2,2-difluoroethanone
1386985-57-4 95%
5g
$3439.00 2024-06-21

1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one 関連文献

1-(2,3-difluorophenyl)-2,2-difluoroethan-1-oneに関する追加情報

Comprehensive Overview of 1-(2,3-Difluorophenyl)-2,2-Difluoroethan-1-one (CAS No. 1386985-57-4)

1-(2,3-Difluorophenyl)-2,2-difluoroethan-1-one (CAS No. 1386985-57-4) is a fluorinated aromatic ketone with significant applications in pharmaceutical intermediates and specialty chemical synthesis. Its unique molecular structure, featuring difluorophenyl and difluoroethyl groups, contributes to its reactivity and versatility in organic transformations. This compound has garnered attention due to its potential role in drug discovery, particularly in the development of small-molecule inhibitors and bioactive compounds targeting metabolic pathways.

The growing demand for fluorinated building blocks in medicinal chemistry has propelled research into compounds like 1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one. Fluorination is a key strategy in modern drug design, as it enhances metabolic stability, lipophilicity, and binding affinity. Researchers frequently search for "fluorinated ketone synthesis" or "difluorophenyl derivatives applications," reflecting the compound's relevance in cutting-edge chemical research.

From a synthetic perspective, CAS No. 1386985-57-4 serves as a precursor for heterocyclic compounds, such as fluorinated pyrazoles and isoxazoles, which are pivotal in agrochemical and pharmaceutical formulations. Its electron-withdrawing properties make it valuable for cross-coupling reactions, a topic frequently queried in organic chemistry forums. Recent publications highlight its utility in catalyzed C-C bond formation, aligning with trends in green chemistry and atom-efficient synthesis.

Analytical characterization of 1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one typically involves NMR spectroscopy (notably 19F-NMR), mass spectrometry, and HPLC purity analysis. These techniques address common user queries like "how to identify fluorinated compounds" or "quality control for fluoroketones." The compound's physicochemical properties—such as its melting point, solubility, and stability under ambient conditions—are critical for industrial scale-up, a concern frequently raised in process chemistry discussions.

In the context of sustainable chemistry, 1386985-57-4 has been explored in flow chemistry systems to minimize waste generation. This aligns with the broader industry shift toward continuous manufacturing, a hot topic in chemical engineering circles. Additionally, its potential in material science, particularly for fluoropolymer modification, answers search trends like "fluorinated additives for polymers."

Regulatory compliance for 1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one adheres to global REACH and FDA guidelines for non-hazardous intermediates. Safety data sheets emphasize standard laboratory handling protocols, addressing frequently asked questions about "storage conditions for fluoroketones." The compound's low ecotoxicity profile makes it suitable for environmentally conscious applications, a priority in ESG-focused industries.

Future research directions for CAS 1386985-57-4 may focus on its enantioselective transformations or incorporation into bioconjugates. These avenues respond to emerging search terms like "chiral fluorinated synthons" and "targeted drug delivery systems." As the fine chemicals market expands, this compound's role in high-value synthesis is poised to grow, cementing its position in advanced organic chemistry.

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